molecular formula C15H20ClN3OS B10858661 Butamisole Hydrochloride CAS No. 54400-62-3

Butamisole Hydrochloride

Cat. No.: B10858661
CAS No.: 54400-62-3
M. Wt: 325.9 g/mol
InChI Key: FXYKKPLSQTYWRY-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butamisole hydrochloride involves the reaction of 2-methyl-3-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)propionanilide with hydrochloric acid to form the hydrochloride salt . The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the compound through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: Butamisole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Butamisole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of butamisole hydrochloride involves its role as a nicotinic acetylcholine receptor agonist. By binding to these receptors in the nervous system of parasitic worms, the compound causes continuous stimulation, leading to paralysis and death of the parasites . This action disrupts the normal functioning of the parasites’ nervous system, making it an effective anthelmintic agent.

Similar Compounds:

    Levamisole: Another imidazothiazole anthelmintic used in both veterinary and human medicine.

    Tetramisole: A racemic mixture of levamisole and its inactive isomer.

Uniqueness of this compound: this compound is unique in its specific application for treating parasitic infections in dogs. While it shares similarities with levamisole and tetramisole, its use has been more limited and specialized .

Properties

54400-62-3

Molecular Formula

C15H20ClN3OS

Molecular Weight

325.9 g/mol

IUPAC Name

2-methyl-N-[3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenyl]propanamide;hydrochloride

InChI

InChI=1S/C15H19N3OS.ClH/c1-10(2)14(19)16-12-5-3-4-11(8-12)13-9-18-6-7-20-15(18)17-13;/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19);1H/t13-;/m1./s1

InChI Key

FXYKKPLSQTYWRY-BTQNPOSSSA-N

Isomeric SMILES

CC(C)C(=O)NC1=CC=CC(=C1)[C@H]2CN3CCSC3=N2.Cl

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2.Cl

Origin of Product

United States

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